6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
“6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized via a variety of methods. For instance, a cooperative catalytic system comprising a Pd/XPhos complex and a potassium salt of 5-norbornene-2-carboxylic acid can promote the annulation between aryl iodides and epoxides, providing highly convergent access to valuable 2,3-dihydrobenzofuran (DHBF) scaffolds . Another method involves a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Molecular Structure Analysis
The molecular structure of “6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The InChI code for this compound is 1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3 .Chemical Reactions Analysis
Benzofuran derivatives, including “6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid”, can undergo a variety of chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions . They can also be involved in free radical cyclization cascades, which are excellent methods for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid” include a molecular weight of 178.19 . It is a solid at room temperature and should be stored in a refrigerator .Safety and Hazards
Future Directions
Benzofuran compounds, including “6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new therapeutic agents from these compounds, especially in the field of antimicrobial therapy .
properties
IUPAC Name |
6-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-4,9H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALGDQAPRDHTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(O2)C(=O)O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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